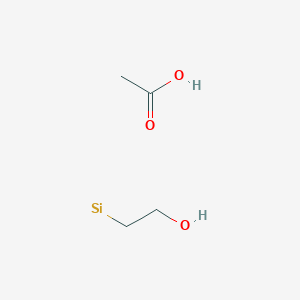
CID 78061122
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 78061122: is a chemical compound with a unique structure and properties that make it significant in various scientific fields. This compound is known for its applications in chemistry, biology, medicine, and industry, where it plays a crucial role in various reactions and processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 78061122 involves several steps, typically starting with the preparation of intermediate compounds. The synthetic route may include:
Initial Reaction: The starting materials undergo a reaction under controlled conditions, often involving catalysts or specific reagents.
Intermediate Formation: The initial reaction products are further processed to form intermediates, which are crucial for the final compound.
Final Synthesis: The intermediates undergo a final reaction, often involving purification steps to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and optimized conditions to ensure high yield and purity. The process may involve:
Batch Processing: Where the reactions are carried out in batches, allowing for control over reaction conditions and product quality.
Continuous Processing: For large-scale production, continuous processing methods are employed to ensure a steady supply of the compound.
Chemical Reactions Analysis
Types of Reactions
CID 78061122 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Catalysts: Various catalysts may be used to facilitate these reactions, such as palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce different oxidized derivatives, while reduction can yield various reduced forms.
Scientific Research Applications
CID 78061122 has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: Plays a role in biological studies, including enzyme reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a component in drug development.
Industry: Utilized in the production of various industrial products, including polymers and specialty chemicals.
Mechanism of Action
The mechanism by which CID 78061122 exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It can bind to specific receptors, triggering or blocking biological responses.
Signal Transduction: Involvement in signal transduction pathways, influencing cellular processes.
Properties
Molecular Formula |
C4H9O3Si |
|---|---|
Molecular Weight |
133.20 g/mol |
InChI |
InChI=1S/C2H4O2.C2H5OSi/c1-2(3)4;3-1-2-4/h1H3,(H,3,4);3H,1-2H2 |
InChI Key |
VSHVYDGXYNKSRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C(C[Si])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















